molecular formula C20H17Cl2N5O4 B2528915 N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052617-39-6

N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2528915
CAS RN: 1052617-39-6
M. Wt: 462.29
InChI Key: HZUZEYLUVMJUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide involves multiple steps, starting with the reaction of base molecules such as uracil derivatives. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to the formation of a 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a related compound with a tetrahydropyrimidine core . Although the exact synthesis of the compound is not detailed, the methodologies used in the synthesis of structurally similar compounds suggest a multi-step process involving chloroacetamide derivatives and heterocyclic amines.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a dichlorophenyl group, a heterocyclic moiety, and an acetamide linkage. X-ray analysis, NMR, and IR spectroscopy are typically employed to confirm the structure of such compounds. The conformational behavior of these molecules is influenced by internal rotation around certain groups, such as the thietanyl group in the related compound mentioned in paper . This behavior is significant as it can affect the biological activity and interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile, and condensation reactions, where two molecules combine with the loss of a small molecule such as water. The specific chemical reactions for the compound are not detailed in the provided papers, but the synthesis of similar compounds involves reactions between chloroacetamide derivatives and heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. The presence of the dichlorophenyl group suggests that these compounds are likely to be relatively non-polar and may exhibit significant lipophilicity, which can influence their solubility and absorption characteristics. The heterocyclic components contribute to the molecule's potential for hydrogen bonding and molecular interactions, which are important for biological activity. The acetamide linkage is a common feature in drug molecules and can affect the compound's stability and reactivity. The exact properties of this compound would need to be determined experimentally.

Case Studies and Biological Activity

While the provided papers do not detail case studies on the specific compound , they do provide insight into the biological activity of structurally related compounds. For example, a series of N-substituted propylamines and amides with a dichlorophenyl-triazolyl moiety have been synthesized and tested for antifungal activity . These compounds have shown efficacy against plant pathogenic fungi, suggesting that the dichlorophenyl-triazolyl scaffold is a valuable component in the design of antifungal agents. The biological activity is influenced by the size and lipophilicity of the substituents, with certain groups like allyl and propargyl being particularly effective . This information can be extrapolated to hypothesize about the potential biological activity of the compound , although direct studies would be necessary for confirmation.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Compounds with structures akin to N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide often play a crucial role in the development of novel heterocyclic compounds. For instance, the synthesis and antimicrobial activities of 1,2,4-triazole derivatives indicate the potential of these frameworks in developing new antimicrobial agents (Bektaş et al., 2007).

  • Cholinesterase Inhibition Studies : Research into new N-aryl derivatives of certain triazole compounds for cholinesterase inhibition showcases the application of these molecules in studying neurological enzyme targets, potentially offering pathways for the treatment of diseases like Alzheimer's (Riaz et al., 2020).

Biological Activities and Applications

  • Anticancer and Antimicrobial Activities : The exploration of new analogs of triazolo[3,4-a]phthalazines for their anticancer and antimicrobial activity demonstrates the potential biomedical applications of these compounds. Such research highlights the possibility of discovering novel therapeutic agents within similar chemical frameworks (Kumar et al., 2019).

  • Enzyme Inhibition for Drug Discovery : The synthesis and investigation of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for lipase and α-glucosidase inhibition illustrate the role of these molecules in identifying new drug candidates, particularly for metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O4/c1-2-31-13-6-4-12(5-7-13)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-15-8-3-11(21)9-14(15)22/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUZEYLUVMJUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.